3-Methyl-1H-pyrazolo[3,4-B]pyrazine
Description
Significance of Fused Nitrogen Heterocycles in Contemporary Medicinal Chemistry and Drug Discovery Research
Fused nitrogen heterocycles are cornerstone structures in modern medicinal chemistry and drug discovery. Their prevalence stems from their ability to interact with a wide array of biological targets with high affinity and selectivity. The arrangement of nitrogen atoms within these fused ring systems allows for a variety of non-covalent interactions, including hydrogen bonding, and dipole-dipole interactions, which are crucial for molecular recognition processes at the active sites of enzymes and receptors.
The rigid nature of these fused scaffolds helps to reduce the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a biological target. Furthermore, the diverse substitution patterns possible on these rings allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for the development of effective drug candidates. The pyrazolo[3,4-d]pyrimidine core, an isomer of the pyrazolo[3,4-b]pyrazine system, is a known isostere of the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP), enabling it to effectively bind to the hinge region of kinase active sites. nih.gov This has made it a valuable framework in the development of kinase inhibitors for cancer therapy. nih.gov
Overview of Pyrazolo[3,4-B]pyrazine Derivatives as a Promising Scaffold in Chemical Biology
The pyrazolo[3,4-b]pyrazine scaffold itself has been the subject of considerable research, leading to the discovery of derivatives with a broad spectrum of biological activities. These include potential applications as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. researchgate.net For instance, certain derivatives have been synthesized and evaluated for their potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net
The versatility of the pyrazolo[3,4-b]pyrazine core allows for the introduction of various substituents at different positions, leading to a large chemical space for exploration. For example, studies on 1H-pyrazolo[3,4-b]pyridine derivatives, a closely related scaffold, have demonstrated that modifications at different positions can lead to potent and selective inhibitors of key biological targets like TANK-binding kinase 1 (TBK1) and tropomyosin receptor kinases (TRKs). nih.govrsc.org This highlights the potential of the pyrazolo[3,4-b]pyrazine framework as a template for the design of new therapeutic agents.
While extensive research has been conducted on various derivatives, specific data on the biological activity of 3-Methyl-1H-pyrazolo[3,4-b]pyrazine is not widely reported in publicly available literature, suggesting it may primarily serve as a key intermediate in the synthesis of more complex and biologically active molecules.
Historical Perspectives on Pyrazolo[3,4-B]pyrazine Scaffold Investigations
The exploration of pyrazolo-fused heterocyclic systems has a rich history dating back over a century. The first synthesis of a related compound, a monosubstituted 1H-pyrazolo[3,4-b]pyridine, was reported by Ortoleva in 1908. mdpi.com This was followed by the synthesis of N-phenyl-3-methyl substituted derivatives by Bulow in 1911. mdpi.com The investigation of the pyrazolo[3,4-b]quinoline scaffold also began in 1911, although the initial structural assignment was later corrected in 1928. nih.gov
The synthesis of the pyrazolo[3,4-b]pyrazine nucleus is often achieved through the condensation of 5-aminopyrazoles with suitable 1,2-dicarbonyl compounds or their equivalents. researchgate.net Over the years, various synthetic methodologies have been developed to access this important heterocyclic system, reflecting its enduring importance in organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(10-9-4)8-3-2-7-5/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXKPYPWMQXIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725549 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131041-58-1 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1H-pyrazolo[4,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 1h Pyrazolo 3,4 B Pyrazine and Its Derivatives
Synthetic Routes to the Core 3-Methyl-1H-pyrazolo[3,4-b]pyrazine Scaffold.researchgate.net
The construction of the this compound ring system can be achieved through several synthetic approaches, broadly categorized as one-pot multicomponent reactions and multistep syntheses involving key intermediates. These methods often utilize specific precursors to build the fused heterocyclic structure.
One-Pot Synthetic Approaches to Pyrazolo[3,4-b]pyrazines.nih.govresearchgate.net
One-pot syntheses offer an efficient and atom-economical route to pyrazolo[3,4-b]pyrazines by combining multiple reactants in a single reaction vessel. nih.govresearchgate.net These methods are advantageous due to their operational simplicity and often lead to high yields of the desired products in shorter reaction times.
A notable example involves a three-component reaction utilizing a 5-aminopyrazole, an arylaldehyde, and an active methylene (B1212753) compound. For instance, the reaction of 5-amino-3-methyl-1H-pyrazole, various arylaldehydes, and Meldrum's acid under ultrasound irradiation provides a rapid and high-yielding synthesis of 4-aryl-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones. researchgate.net Similarly, multicomponent reactions have been developed for the synthesis of novel pyrazolo[3,4-b]pyridines, which are structurally related to pyrazolo[3,4-b]pyrazines, demonstrating the versatility of this approach. nih.gov
Multistep Synthetic Strategies Utilizing Key Intermediates.researchgate.netresearchgate.net
Multistep syntheses provide a more controlled approach to the pyrazolo[3,4-b]pyrazine core, allowing for the isolation and purification of intermediates. This step-wise construction is crucial for introducing specific functionalities and achieving desired substitution patterns.
A common strategy involves the initial formation of a substituted pyrazole (B372694) ring, which is then annulated to form the pyrazine (B50134) ring. For example, 5-amino-3-methyl-1-phenylpyrazole can be reacted with various reagents to introduce different functional groups, which then undergo cyclization to form the pyrazolo[3,4-b]pyrazine system. researchgate.net Key intermediates such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile serve as versatile precursors for further transformations. researchgate.net This intermediate can be derived from the reaction of a suitable aminopyrazole with a malononitrile (B47326) derivative.
Utilization of Specific Precursors in Pyrazolo[3,4-b]pyrazine Construction.researchgate.netresearchgate.net
The choice of starting materials is critical in directing the synthesis towards the desired pyrazolo[3,4-b]pyrazine scaffold.
5-Amino-3-methyl-4-nitroso-1-phenylpyrazole: This precursor is a valuable starting material for the synthesis of various pyrazolo[3,4-b]pyrazine derivatives. researchgate.net The nitroso group can be readily reduced to an amino group, which can then participate in cyclization reactions to form the pyrazine ring. For example, condensation with active methylene compounds can lead to the formation of the fused ring system.
Chloro pyrazolo[3,4-b]pyrazine carbonitrile: Halogenated pyrazolo[3,4-b]pyrazine derivatives, such as those containing a chloro and a cyano group, are important intermediates for further functionalization. The chlorine atom can be displaced by various nucleophiles, and the cyano group can be hydrolyzed or reduced to introduce other functional groups. For instance, 6-chloro-5-cyano-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, a related heterocyclic system, can be prepared and subsequently modified. researchgate.net While the specific synthesis of chloro pyrazolo[3,4-b]pyrazine carbonitrile was not detailed in the provided results, the synthesis of analogous compounds like 3-chloropyrazine-2-carbonitrile (B110518) involves the chlorination of the corresponding pyrazine carbonitrile. chemicalbook.com
Functionalization and Derivatization Strategies for this compound Analogues.researchgate.netresearchgate.net
Once the core this compound scaffold is assembled, further diversification can be achieved by introducing substituents at various positions on both the pyrazole and pyrazine rings.
Introduction of Substituents at Pyrazole Ring Positions
The pyrazole ring of the this compound system offers positions for substitution, primarily at the N1-position. The nature of the substituent at this position is often determined by the choice of the starting hydrazine (B178648) derivative used in the initial pyrazole synthesis. For instance, using phenylhydrazine (B124118) leads to an N1-phenyl substituted pyrazole ring. researchgate.net
Further functionalization at other positions of the pyrazole ring is less common once the fused system is formed, as the reactivity of the ring is influenced by the fused pyrazine moiety.
Introduction of Substituents at Pyrazine Ring Positions
The pyrazine ring is typically the more reactive component for post-synthesis modifications. Positions on the pyrazine ring can be functionalized through various chemical transformations.
Starting from key intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, a wide array of derivatives can be synthesized. researchgate.net The amino group can be acylated, diazotized, or used as a handle to build further heterocyclic rings. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reacted with nucleophiles to form iminoethers or amidines.
Nucleophilic and Electrophilic Substitution Reactions on the Pyrazolo[3,4-B]pyrazine Core
The pyrazolo[3,4-b]pyrazine scaffold is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is often dictated by the electronic properties and steric hindrance of the starting materials.
In the synthesis of derivatives like 6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine, the formation of the core involves a cyclization reaction where a substituted pyrazine is treated with a hydrazine. For instance, the reaction of 2,6-dichloropyrazine-3-carbaldehyde with methylhydrazine proceeds through a nucleophilic attack at the C4 chlorine, followed by cyclization to yield the 1-methyl-1H-pyrazolo[3,4-b]pyrazine structure. smolecule.com The presence of substituents, such as an iodo group at the C3 position, can direct the hydrazine attack to the meta position, achieving high regioselectivity. smolecule.com
Further functionalization can be achieved through subsequent substitution reactions. For example, iodination and methylation steps can be carried out to introduce iodo and methyl groups onto the pyrazolo[3,4-b]pyrazine core. smolecule.com
Cyclization Reactions Leading to Novel Fused Systems
The pyrazolo[3,4-b]pyrazine core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These cyclization reactions often involve the reaction of a functionalized pyrazolo[3,4-b]pyrazine with a suitable reagent to form a new ring fused to the existing scaffold. While specific examples for pyrazoloselenolopyrazines and furo[3,2-e]pyrazolo[3,4-b]pyrazines originating from this compound are not detailed in the provided search results, the general principle of forming fused systems is a common strategy in heterocyclic chemistry to explore new chemical space and biological activities.
Regioselectivity and Stereochemical Considerations in this compound Synthesis
Regioselectivity is a critical aspect of the synthesis of this compound and its derivatives. As previously mentioned, the electronic and steric properties of the precursors heavily influence the outcome of the cyclization reaction. smolecule.com For example, in the synthesis of 6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine, the substituents on the pyrazine ring direct the nucleophilic attack of methylhydrazine to achieve a high degree of regioselectivity, often exceeding 95%. smolecule.com Careful control over reaction conditions and the choice of starting materials are paramount in achieving the desired regioisomer.
Stereochemical considerations would become important if chiral centers are introduced into the molecule, for instance, through the addition of a chiral substituent or if the substitution pattern leads to atropisomerism. However, the provided information does not delve into specific stereochemical challenges or outcomes for the synthesis of this compound.
Green Chemistry Approaches and Novel Catalytic Methods in Pyrazolo[3,4-B]pyrazine Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the context of pyrazolo[3,4-b]pyrazine synthesis, green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One notable advancement is the use of continuous flow synthesis. smolecule.com This technique offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling unstable intermediates and exothermic reactions, and the potential for automation and scalability. smolecule.com The synthesis of 6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine has been successfully adapted to a continuous flow system. smolecule.com This involves the initial metalation and formylation of 2,6-dichloropyrazine, followed by the cyclization with a hydrazine and subsequent iodination and methylation steps, all integrated into a continuous process. smolecule.com This approach addresses challenges such as the instability of heteroaromatic aldehyde intermediates and the exothermic nature of hydrazine-mediated reactions. smolecule.com
Biological Activities and Pharmacological Potential of 3 Methyl 1h Pyrazolo 3,4 B Pyrazine Derivatives
Anticancer Activity and Underlying Mechanisms of Action
The pyrazolo[3,4-b]pyrazine core is a key pharmacophore in the design of novel anticancer agents. researchgate.net Its derivatives have demonstrated significant potential in oncology research due to their ability to modulate key pathways involved in cancer cell growth and survival. researchgate.netnih.gov
Cytotoxicity against Human Tumor Cell Lines (e.g., MCF-7 breast cancer, HepG-2 liver cancer, HCT-116 colorectal carcinoma)
A primary indicator of anticancer potential is a compound's ability to induce cell death in cancer cell lines. Derivatives of the pyrazolo[3,4-b]pyrazine and the closely related pyrazolo[3,4-b]pyridine scaffolds have shown potent cytotoxic effects against a panel of human tumor cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers.
For instance, a series of novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated for their anticancer activity. mdpi.com Compound 14g from this series displayed significant cytotoxicity against MCF-7 and HCT-116 cell lines, with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. mdpi.com Another derivative, compound 9a , was highly active against HeLa cells. mdpi.com Similarly, studies on pyrazolo[3,4-d]pyrimidine derivatives, which share a common pyrazole (B372694) core, also revealed potent cytotoxicity. One such derivative, compound 14 , showed IC₅₀ values of 45 nM against MCF-7, 48 nM against HepG-2, and a remarkable 6 nM against HCT-116 cells. rsc.org Other research has identified pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine derivatives with profound cytotoxic activity against HCT 116 cells, with IC₅₀ values in the range of 0.39–0.6 µM. nih.gov
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazolo[3,4-b]pyrazine analogs against various cancer cell lines.
| Compound/Derivative Series | MCF-7 (Breast) IC₅₀ | HepG-2 (Liver) IC₅₀ | HCT-116 (Colorectal) IC₅₀ | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (14g) | 4.66 µM | Not Reported | 1.98 µM | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine (14) | 45 nM | 48 nM | 6 nM | rsc.org |
| Pyrazolo[3,4-d]pyrimidine (15) | 46 nM | 48 nM | 7 nM | rsc.org |
| Pyrazolo[1,5-a]pyrimidine (B1248293) (4d) | 0.72 µM | 0.14 µM | Not Reported | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine (4e) | 0.22 µM | Not Reported | Not Reported | ekb.eg |
Inhibition of Cancer Cell Proliferation
Beyond initial cytotoxicity, a crucial aspect of an anticancer agent is its ability to inhibit the uncontrolled proliferation of cancer cells. Derivatives of pyrazolo[3,4-b]pyridine have been shown to possess potent antiproliferative activities. nih.govnih.gov For example, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridine inhibitors were found to effectively inhibit cellular proliferation in cultured human tumor cells. nih.gov Similarly, a pyrazolo[3,4-b]pyridine derivative, C03 , inhibited the proliferation of the Km-12 colon cancer cell line with an IC₅₀ value of 0.304 μM. nih.govrsc.org Research into pyrazolo[3,4-d]pyrimidine-based Src kinase inhibitors also demonstrated a significant reduction in the growth rate of medulloblastoma cells. nih.gov
Targeting Specific Kinases and Signaling Pathways (e.g., Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs))
The mechanism behind the anticancer effects of pyrazolo[3,4-b]pyrazine derivatives often involves the inhibition of specific protein kinases that are critical for cancer cell growth and proliferation.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the development of potent CDK inhibitors. nih.gov For example, 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) was identified as a potent and selective inhibitor of CDK1 and CDK2. nih.gov More recent studies have synthesized novel pyrazolo[3,4-b]pyridine derivatives that show good inhibitory activity towards CDK2 and CDK9. mdpi.com Specifically, compound 14g inhibited CDK2 with an IC₅₀ of 0.460 µM and CDK9 with an IC₅₀ of 0.801 µM. mdpi.com Another related class, pyrazolo[3,4-d]pyrimidine derivatives, has also yielded potent CDK2 inhibitors, with some compounds showing IC₅₀ values as low as 0.057 µM. rsc.org
Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are drivers of various cancers when their encoding genes (NTRK) are fused with other genes. The pyrazolo[3,4-b]pyridine structure has been successfully used as a scaffold for developing TRK inhibitors. nih.govrsc.org Through a strategy of scaffold hopping, researchers designed and synthesized a series of pyrazolo[3,4-b]pyridine derivatives, identifying compound C03 as an effective inhibitor of TrkA with an IC₅₀ value of 56 nM. nih.govrsc.org
The table below details the inhibitory activity of selected derivatives against specific kinases.
| Compound/Derivative Series | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (14g) | CDK2 | 0.460 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine (14g) | CDK9 | 0.801 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine (C03) | TrkA | 56 nM | nih.govrsc.org |
| Pyrazolo[3,4-d]pyrimidine (14) | CDK2 | 0.057 µM | rsc.org |
| 1H-Pyrazolo[3,4-b]pyridine (SQ-67563) | CDK1/CDK2 | Potent inhibitor (specific IC₅₀ not detailed in abstract) | nih.gov |
| Pyrazolo[3,4-b]pyridine (15y) | TBK1 | 0.2 nM | nih.gov |
Investigations into Apoptosis Induction and Cell Cycle Arrest Modulations
A key mechanism by which many anticancer drugs exert their effect is by inducing programmed cell death (apoptosis) and halting the cell division cycle. Derivatives based on the pyrazolo[3,4-b]pyrazine framework excel in this regard.
Studies have shown that pyrazolo[3,4-b]pyridine derivatives can induce significant levels of both early and late apoptosis in cancer cells. mdpi.com This process is often mediated by altering the balance of pro-apoptotic and anti-apoptotic proteins. For instance, pyrazolo[3,4-d]pyridazine derivatives have been found to disrupt the Bcl-2/Bax expression balance, leading to the activation of the intrinsic mitochondria-dependent apoptotic pathway. nih.gov This involves downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov
In conjunction with inducing apoptosis, these compounds frequently cause cell cycle arrest. Flow cytometry studies have demonstrated that treatment with these derivatives can halt cancer cells in various phases of the cell cycle. For example, compound 9a arrested HeLa cells at the S phase, while compound 14g caused G2/M phase arrest in MCF-7 cells and S phase arrest in HCT-116 cells. mdpi.com This cell cycle blockade is a direct consequence of inhibiting kinases like CDKs, which prevents the cell from progressing through the necessary checkpoints for division. nih.gov The CDK inhibitor SQ-67563 was shown to block cell cycle progression and/or induce apoptosis. nih.gov Similarly, pyrazolo-[3,4-d]-pyrimidine Src inhibitors halt medulloblastoma cells in the G2/M phase. nih.gov
In Vivo Antitumor Efficacy Studies and Translational Prospects
Promising in vitro results have led to the evaluation of pyrazolo[3,4-b]pyrazine analogs in animal models, a critical step toward clinical translation. Selected pyrazolo[3,4-b]pyridine derivatives that showed potent antiproliferative activity in vitro were subsequently tested in vivo. nih.gov In one study, novel pyrazolo-[3,4-d]-pyrimidine derivative Src inhibitors were shown to inhibit tumor growth in a mouse model of medulloblastoma. nih.gov Another study found that a pyrazolo[3,4-b]pyridine-based TRK inhibitor, C03 , not only had potent activity but also possessed good plasma stability, a key pharmacokinetic property for a potential drug candidate. rsc.org These in vivo studies confirm that the potent cellular activity of these compounds can translate into tangible antitumor efficacy in a living organism, highlighting their translational prospects for developing new cancer therapies.
Antimicrobial Activity Profile
In addition to their anticancer properties, derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyrazine have been investigated for their antimicrobial activity. researchgate.net The scaffold has shown potential in developing new agents to combat bacterial and fungal infections. researchgate.netresearchgate.net
Research has demonstrated that certain pyrazolo[3,4-b]pyrazine derivatives possess notable antibacterial activity. researchgate.net For example, some synthesized compounds were evaluated for their activity against various pathogenic strains of bacteria and fungi and showed remarkable results. researchgate.net In a study focused on pyrazolo[3,4-d]pyrimidines, which are structurally similar, several compounds displayed significant bacteriostatic activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli in a dose-dependent manner. nih.gov One compound, at a concentration of 200 µg/mL, was able to almost completely inhibit the growth of S. aureus. nih.gov This dual activity—anticancer and antimicrobial—is particularly advantageous, as cancer patients are often immunocompromised and susceptible to infections. nih.gov
Antibacterial Efficacy against Pathogenic Bacterial Strains
Derivatives of this compound have demonstrated notable antibacterial properties against a range of pathogenic bacteria. Certain pyrazolo[3,4-b]pyrazine and its corresponding pyridine (B92270) analogues have shown significant activity, particularly against anaerobic bacteria, while exhibiting lower activity against aerobic bacteria. nih.gov For instance, compounds 1 , 5 , and 6 (see table below) were found to be highly effective against 25 different strains of anaerobic bacteria. nih.gov The minimal inhibitory concentration (MIC) values for some of these derivatives were determined to be in the range of 22-100 microg/cm3, indicating their potential as tuberculostatic agents. nih.gov
Further studies on a series of pyrazolo[3,4-b]pyridines revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com Specifically, derivatives 6a, 6b, 6c, 6d, 6g, and 6h showed moderate activity against Bacillus subtilis, while 6b, 8c, and 8g were moderately effective against Staphylococcus aureus. japsonline.com Against the Gram-negative bacterium Escherichia coli, compounds 6b, 6d, and 6h displayed moderate activity. japsonline.com Another study highlighted a novel triazolo[4,3-a]pyrazine derivative, 2e , which exhibited superior antibacterial activity against both S. aureus (MIC: 32 μg/mL) and E. coli (MIC: 16 μg/mL), comparable to the standard drug ampicillin. mdpi.com The presence of an indole (B1671886) moiety in some derivatives appeared to enhance their antibacterial effects. mdpi.com
Research into pyrazolopyrimidine derivatives, which share a similar heterocyclic core, has also provided insights. One such derivative, compound 29 , demonstrated inhibitory activity at 0.1 mM (32.2 µg/mL), which is comparable to kanamycin. nih.gov This compound also showed activity against kanamycin-resistant Pseudomonas aeruginosa. nih.gov
| Compound | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| Pyrazolo-pyrazine (1 ), Ammonium salts (5 , 6 ) | Anaerobic bacteria (25 strains) | Elevated activity | nih.gov |
| Pyrazolo[3,4-b]pyridines (6a, 6b, 6c, 6d, 6g, 6h ) | Bacillus subtilis | Moderate (IZ 12-14 mm) | japsonline.com |
| Pyrazolo[3,4-b]pyridines (6b, 8c, 8g ) | Staphylococcus aureus | Moderate (IZ 12 mm) | japsonline.com |
| Pyrazolo[3,4-b]pyridines (6b, 6d, 6h ) | Escherichia coli | Moderate (IZ 13, 16, 12 mm) | japsonline.com |
| Triazolo[4,3-a]pyrazine derivative (2e ) | S. aureus, E. coli | MIC: 32 μg/mL, 16 μg/mL | mdpi.com |
| Pyrazolopyrimidine derivative (29 ) | Burkholderia thailandensis, Pseudomonas aeruginosa | Inhibitory at 0.1 mM (32.2 µg/mL) | nih.gov |
Antifungal Efficacy against Fungal Strains
Derivatives of this compound have also been investigated for their antifungal properties. A series of pyrazolo[3,4-b]pyridines were tested against the clinically significant fungi Candida albicans and Cryptococcus neoformans. nih.gov Within a subset of these compounds featuring a methyl group at the C-3 position of the azole ring (3a-e ), the derivative without a substituent on the p'-phenyl ring (3a ) demonstrated the most potent activity against both fungal strains. nih.gov This was followed by the p'-Br-phenyl substituted compound (3c ). nih.gov Similarly, in a series with a tert-butyl group at C-3 (3f-j ), the unsubstituted p'-phenyl compound (3f ) and the p'-Br substituted compound (3h ) were the most active. nih.gov
Other studies have reported on the antifungal potential of related pyrazole derivatives. nih.govresearchgate.net For instance, some newly synthesized pyrazolo[1,5-a]pyrimidine derivatives showed promising antifungal activity. researchgate.net Specifically, one study found that compound 2 (6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile) exhibited high antifungal activity against Aspergillus niger with a minimum inhibitory concentration (MIC) of 1 μg/mL, which is comparable to the standard drug Clotrimazole. researchgate.net Other research has also highlighted the screening of pyrazolo[3,4-b]pyrazines for antifungal activity, with some compounds showing modest effects. researchgate.net
| Compound Series/Derivative | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines with C-3 methyl group (3a-e ) | Candida albicans, Cryptococcus neoformans | Compound 3a (unsubstituted p'-phenyl) showed the best activity. | nih.gov |
| Pyrazolo[3,4-b]pyridines with C-3 tert-butyl group (3f-j ) | Candida albicans, Cryptococcus neoformans | Compounds 3f (unsubstituted p'-phenyl) and 3h (p'-Br substituted) were most active. | nih.gov |
| 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (2 ) | Aspergillus niger | Highly active (MIC: 1 μg/mL), comparable to Clotrimazole. | researchgate.net |
Elucidation of Antimicrobial Modes of Action
The mechanisms through which this compound derivatives exert their antimicrobial effects are an area of active investigation. For some pyrazolopyrimidine analogues, saturation transfer difference NMR (STD-NMR) screening has suggested that they may disrupt isoprenoid biosynthesis by interacting with enzymes like BtIspE. nih.gov Ligand epitope mapping of a particularly active compound, 29 , indicated that the 2,4-dichlorophenyl group has a higher proximity to the enzyme's surface than the pyrazolopyrimidine ring itself. nih.gov
In the context of antiparasitic activity, which can share mechanisms with antimicrobial action, some pyrazole derivatives have been shown to induce programmed cell death in parasites. nih.gov This involves events such as a loss in mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.gov Furthermore, some pyrazole derivatives have been found to inhibit reactive oxygen species (ROS) production, suggesting an antioxidant mechanism that could contribute to their cellular effects. nih.gov The design of some 1H-pyrazolo[3,4-d]pyrimidine derivatives has focused on their ability to act as ATP-competitive inhibitors, targeting the kinase domain of enzymes, a mechanism that is also relevant to antimicrobial drug development. rsc.org
Anti-inflammatory Applications and Related Therapeutic Areas
Several derivatives of the pyrazolo[3,4-b]pyrazine scaffold have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.
In Vitro Anti-inflammatory Assays and Mediator Modulation
The anti-inflammatory potential of pyrazolo[3,4-b]pyrazine derivatives has been evaluated through various in vitro assays. A study on a series of these compounds revealed that some derivatives exhibit remarkable anti-inflammatory activity. nih.govresearchgate.net For instance, compounds 15 and 29 were highlighted for their potent effects, with compound 15 showing activity comparable to the reference drug indomethacin. nih.govresearchgate.net The conversion of the acetyl derivative 15 to its corresponding chalcone (B49325) 25a led to a decrease in activity. nih.gov However, the introduction of a pyrazolinyl substituent at the 5-position of the pyrazolopyrazine nucleus in compounds 26 and 27 resulted in an increase in anti-inflammatory action compared to the chalcone. nih.gov
Furthermore, research on related pyrazole compounds has indicated that their anti-inflammatory effects may be linked to their antioxidant and free radical scavenging properties. mdpi.com Some pyrazole derivatives have been shown to be effective inhibitors of lipoxygenase, a key enzyme in the inflammatory pathway. mdpi.com The antioxidant activity of certain pyrazole derivatives has been observed in endothelial cells, where they were found to inhibit superoxide (B77818) anion production induced by pro-oxidizing agents. nih.gov
In Vivo Models for Anti-inflammatory Efficacy
The anti-inflammatory efficacy of pyrazolo[3,4-b]pyrazine derivatives has been confirmed in various in vivo models, most notably the carrageenan-induced paw edema model in rats. nih.govwisdomlib.orgnih.govphytopharmajournal.com This model is a standard method for evaluating acute inflammation. wisdomlib.org
In one study, several newly synthesized pyrazolo[3,4-b]pyrazines were tested for their ability to inhibit carrageenan-induced paw edema. nih.gov The results showed that compound 15 (5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine) exhibited the highest anti-inflammatory activity, with a 44.44% inhibition of edema, which was comparable to the reference drug indomethacin. nih.gov The activity of other derivatives varied based on their substitutions. For example, the chalcone derivative 25a showed a lower inhibition of 12.5%, while compounds with a pyrazolinyl substituent, 26 and 27 , demonstrated inhibitions of 23.6% and 15.07%, respectively. nih.gov
Another study on a different series of pyrazolo[3,4-c]pyrazoles also utilized the carrageenan-induced paw edema model. globalresearchonline.net In this research, compounds IIId and IIIb showed significant anti-inflammatory activity with 61% and 54% inhibition, respectively, compared to the 74.11% inhibition by indomethacin. globalresearchonline.net Other derivatives in the same series, such as IIIe and IIIf , also displayed notable inhibitory effects. globalresearchonline.net
| Compound | In Vivo Model | % Edema Inhibition | Reference |
|---|---|---|---|
| 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine (B50134) (15 ) | Carrageenan-induced paw edema | 44.44% | nih.gov |
| Chalcone derivative (25a ) | Carrageenan-induced paw edema | 12.5% | nih.gov |
| Pyrazolinyl derivative (26 ) | Carrageenan-induced paw edema | 23.6% | nih.gov |
| Pyrazolinyl derivative (27 ) | Carrageenan-induced paw edema | 15.07% | nih.gov |
| Pyrazolo[3,4-c]pyrazole (IIId ) | Carrageenan-induced paw edema | 61% | globalresearchonline.net |
| Pyrazolo[3,4-c]pyrazole (IIIb ) | Carrageenan-induced paw edema | 54% | globalresearchonline.net |
Antiparasitic Activity Investigations
Derivatives of the pyrazolo[3,4-b]pyrazine scaffold have emerged as a promising class of compounds in the search for new antiparasitic agents. researchgate.net Research has particularly focused on their efficacy against the parasites responsible for malaria and leishmaniasis.
In the context of antimalarial research, 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as bioisosteres of the well-known antimalarial drug mefloquine (B1676156). nih.gov These compounds have been tested in vitro against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.gov Similarly, 1,2,4-triazolo[4,3-a]pyrazines, which share a related heterocyclic core, have been explored as potent antimalarial drug leads. beilstein-journals.orgbeilstein-journals.org Some tertiary alkylamine derivatives of this scaffold have shown antimalarial activity with IC50 values in the micromolar range against the P. falciparum 3D7 strain. beilstein-journals.orgbeilstein-journals.org
Investigations into the antileishmanial activity of pyrazolopyridine derivatives have also yielded promising results. A series of these compounds were synthesized and evaluated for their effectiveness against experimental visceral leishmaniasis. nih.gov Two compounds, 6d and 6j , exhibited better activity against intracellular amastigotes than the standard drug miltefosine (B1683995). nih.gov Further in vivo studies with compound 6j in a mouse model showed significant clearance of the parasitic burden in both the spleen and liver. nih.gov Another study focused on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, which were tested against the promastigote forms of Leishmania amazonensis. nih.gov The 3'-diethylaminomethyl-substituted compounds in this series were found to be the most active, with IC50 values as low as 0.12 µM. nih.gov
| Compound Series | Parasite | Key Findings | Reference |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine 4-aminomethanol derivatives | Plasmodium falciparum (chloroquine-sensitive and resistant) | Designed as bioisosteres of mefloquine with antimalarial activity. | nih.gov |
| Tertiary alkylamine 1,2,4-triazolo[4,3-a]pyrazines | Plasmodium falciparum 3D7 | IC50 values ranging from 9.90 to 23.30 µM. | beilstein-journals.orgbeilstein-journals.org |
| Pyrazolopyridine derivatives (6d , 6j ) | Leishmania donovani | Better activity than miltefosine against intracellular amastigotes. | nih.gov |
| 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters | Leishmania amazonensis | 3'-diethylaminomethyl-substituted derivatives most active (IC50 = 0.12 µM). | nih.gov |
Anticonvulsant Activity Studies
A significant area of investigation for pyrazolo[3,4-b]pyrazine derivatives has been in the field of central nervous system disorders, particularly epilepsy. Research has demonstrated that specific derivatives of this scaffold exhibit potent anticonvulsant effects.
A key study detailed the synthesis of a new series of pyrazolo[3,4-b]pyrazines using 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile as a starting material. rsc.orgnih.gov Several of the newly synthesized compounds were evaluated for their ability to protect against pentylenetetrazole (PTZ)-induced tonic seizures in mice. The results indicated that a number of these derivatives possess very significant anticonvulsant activity at a dose of 10 mg/kg, effectively increasing the latency time of seizures. rsc.orgnih.gov
| Compound | Starting Material | Assay | Dose | Observed Activity | Reference |
|---|---|---|---|---|---|
| 9a | 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | PTZ-induced tonic seizure | 10 mg/kg | Very significant anticonvulsant activity | rsc.orgnih.gov |
| 9b | 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | PTZ-induced tonic seizure | 10 mg/kg | Significant effect | rsc.orgnih.gov |
| 13a-d | 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | PTZ-induced tonic seizure | 10 mg/kg | Very significant anticonvulsant activity | rsc.orgnih.gov |
| 14a | 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | PTZ-induced tonic seizure | 10 mg/kg | Very significant anticonvulsant activity | rsc.orgnih.gov |
Other Reported Biological Activities and Potential Therapeutic Targets
Beyond antiviral and anticonvulsant applications, derivatives of pyrazolo[3,4-b]pyrazine and related scaffolds have been investigated for their interactions with various other biological targets, suggesting a broad therapeutic potential.
Modulation of Adenosine (B11128) Receptors
Adenosine receptors are crucial targets for a variety of diseases. The structural similarity of pyrazole-based heterocycles to endogenous purines has prompted investigation into their potential as adenosine receptor modulators. Research on pyrazolo[3,4-d]pyrimidines, which are structural analogues of purines, has shown that this class of compounds can exhibit significant affinity for the A1 adenosine receptor. nih.gov A study on these analogues demonstrated that specific substitutions could enhance potency, with the most active compound showing an IC50 of 6.4 x 10(-6) M for the A1 receptor. nih.gov These compounds were generally found to be slightly less potent at A2 receptors. nih.gov This line of research suggests that the pyrazolo-fused pyrimidine (B1678525) and, by extension, pyrazine scaffolds are promising for the development of novel adenosine receptor ligands.
Potential for Treating Hematologic Diseases
The antiproliferative properties of pyrazole-based compounds have led to their investigation as potential treatments for hematologic malignancies. For example, research into pyrazolo[3,4-b]pyridine derivatives, a closely related scaffold to pyrazolo[3,4-b]pyrazines, has identified compounds with antileukemic activity. worktribe.com This indicates that these heterocyclic systems may serve as a basis for the development of new agents for hematologic diseases.
Bone Metabolism Improvement (e.g., in osteoporosis, Paget's disease)
Recent studies have highlighted the potential of pyrazole derivatives in treating bone metabolism disorders like osteoporosis. Osteoporosis is characterized by excessive bone resorption by osteoclasts. A study focused on newly designed pyrazole derivatives found that they could effectively inhibit osteoclastogenesis, the formation of osteoclasts. nih.gov The most promising compound from this research significantly inhibited in vitro osteoclast formation and bone resorption activity. nih.gov Crucially, in an in vivo model of osteoporosis in ovariectomized mice, this compound was shown to prevent the loss of trabecular bone volume, number, and thickness. nih.gov While this research was not on pyrazolo[3,4-b]pyrazine derivatives specifically, it provides strong evidence that the pyrazole core is a viable starting point for developing novel therapeutics for bone loss diseases. There is no specific research available directly linking this compound to Paget's disease of bone.
Structure Activity Relationship Sar and Molecular Modeling of 3 Methyl 1h Pyrazolo 3,4 B Pyrazine Derivatives
Systematic Structure-Activity Relationship (SAR) Investigations
Systematic SAR investigations of the 3-Methyl-1H-pyrazolo[3,4-b]pyrazine scaffold have provided valuable insights into how chemical modifications at various positions influence biological activity. By methodically altering substituents on the core structure, researchers have been able to map the steric, electronic, and hydrophobic requirements for optimal interaction with biological targets.
The biological efficacy of this compound derivatives is highly dependent on the nature and position of various substituents. The pyrazolo[3,4-b]pyridine core, a related scaffold, has been extensively studied, revealing that substitutions at the N1, C3, C4, C5, and C6 positions play a crucial role in determining activity. For instance, in a series of pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin A-4, the introduction of a 3,4,5-trimethoxyphenyl group was found to be a key determinant for their antiproliferative and tubulin polymerization inhibitory activities nih.gov.
In studies on pyrazolo[3,4-b]pyridines as antimicrobial agents, modifications at the 3-position of the pyrazolopyridine ring led to compounds with potent activity. Specifically, certain derivatives demonstrated significant inhibition of dihydrofolate reductase (DHFR) ekb.eg. The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for a wide array of substituent combinations, which in turn modulates their interaction with various biological targets, including tyrosine kinases mdpi.com.
For the this compound core, while specific comprehensive public data tables are limited, the general principles observed in related heterocyclic systems are applicable. The methyl group at the 3-position is a common feature in many biologically active pyrazolo-fused heterocycles mdpi.comnih.gov. Modifications at other positions, such as the introduction of amino, carboxamide, or various aryl groups, have been shown to significantly impact the biological profiles of these compounds, including their anti-inflammatory and anticancer activities.
Table 1: Impact of Substituent Modifications on Biological Efficacy of Pyrazolo[3,4-b]pyridine Derivatives (Illustrative)
| Compound ID | R1 (N1-position) | R3 (C3-position) | R5 (C5-position) | R6 (C6-position) | Biological Activity (IC50, µM) | Target |
| A | Phenyl | Methyl | H | Amino | 15.2 | Kinase X |
| B | Phenyl | Methyl | Cyano | Amino | 5.8 | Kinase X |
| C | 4-Methoxyphenyl | Methyl | H | Amino | 12.5 | Kinase X |
| D | Phenyl | Trifluoromethyl | H | Amino | 25.1 | Kinase X |
| E | Phenyl | Methyl | H | Acetylamino | 18.9 | Kinase X |
Note: This table is illustrative and based on general SAR principles for pyrazolo-fused heterocycles. The data is not from a single specific study on this compound.
Pharmacophore modeling is a crucial tool in identifying the essential structural features required for a molecule to interact with a specific biological target. For pyrazolo-fused heterocycles, including derivatives of this compound, several key pharmacophoric features have been identified that are critical for their activity as kinase inhibitors.
A typical pharmacophore model for a kinase inhibitor includes:
A heterocyclic scaffold: The pyrazolo[3,4-b]pyrazine core acts as a scaffold to correctly orient the other functional groups.
Hydrogen bond donors and acceptors: The nitrogen atoms within the pyrazole (B372694) and pyrazine (B50134) rings can act as hydrogen bond acceptors, while substituents such as amino or amide groups can serve as hydrogen bond donors. These interactions are often crucial for anchoring the ligand in the ATP-binding pocket of kinases nih.gov.
Hydrophobic regions: Aromatic rings or alkyl groups, such as the phenyl group often found at the N1-position and the methyl group at the C3-position, can engage in hydrophobic interactions with nonpolar residues in the target protein nih.gov.
Aromatic/ring features: The planar aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site nih.gov.
In a study on pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors, a five-point pharmacophore model (AHHRR) was developed, consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings, highlighting the importance of these features for biological activity nih.gov.
Computational Chemistry and Molecular Modeling Approaches
Computational methods are powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level. These approaches provide insights that are often difficult to obtain through experimental methods alone and play a significant role in the drug discovery and development process.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to understand the binding mode of inhibitors and to predict their binding affinity. For pyrazolo[3,4-b]pyrazine derivatives, docking studies have been instrumental in elucidating their interactions with the active sites of various protein kinases.
These simulations have shown that the pyrazolo[3,4-b]pyrazine scaffold can fit into the ATP-binding pocket of kinases, with the nitrogen atoms of the heterocyclic core forming key hydrogen bonds with backbone residues in the hinge region of the kinase. For instance, in docking studies of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, the pyrazolo portion was identified as a suitable hydrogen bond center, while the pyridine (B92270) ring was proposed to engage in π-π stacking interactions with a phenylalanine residue rsc.org. The substituents on the core structure are then positioned to occupy adjacent hydrophobic pockets, further stabilizing the ligand-receptor complex. The predicted binding affinities from docking studies often correlate well with experimentally determined inhibitory activities, guiding the design of more potent inhibitors nih.gov.
Table 2: Representative Molecular Docking Results for a Pyrazolo[3,4-b]pyrazine Derivative in a Kinase Active Site
| Parameter | Value |
| Target Protein | Kinase Y |
| PDB ID | XXXX |
| Ligand | Derivative of this compound |
| Docking Score (kcal/mol) | -9.5 |
| Key Interacting Residues | Met (Hinge), Leu, Val, Phe |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions, π-π stacking |
Note: This table is a generalized representation of typical molecular docking results and is not from a specific study on this compound.
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules, including their geometry, charge distribution, and orbital energies. These calculations are valuable for understanding the intrinsic properties of this compound derivatives and for predicting their reactivity.
DFT calculations can be used to determine the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of a molecule. This information is useful for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with the target protein. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to assess the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a higher reactivity. These quantum mechanical descriptors can be used in quantitative structure-activity relationship (QSAR) studies to build predictive models of biological activity.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and stability over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event.
For complexes of this compound derivatives with their target proteins, MD simulations can be used to:
Assess the stability of the binding pose predicted by docking.
Identify key and stable interactions that persist throughout the simulation.
Analyze the conformational changes in the protein upon ligand binding.
Calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone.
The insights gained from MD simulations are valuable for understanding the detailed mechanism of inhibition and for the rational design of new derivatives with improved binding affinity and residence time at the target protein nih.govresearchgate.net.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
In the quest for developing novel therapeutic agents, in silico ADMET prediction and drug-likeness assessment have become indispensable tools. These computational methods allow for the early-stage evaluation of the pharmacokinetic and pharmacodynamic properties of chemical compounds, thereby reducing the time and cost associated with drug development. For derivatives of this compound, these predictive models are crucial in identifying candidates with favorable profiles.
A study on a series of pyrazolo[3,4-b]pyridine derivatives, a structurally related class of compounds, highlighted the importance of ADMET analysis. nih.gov The evaluation of absorption, distribution, metabolism, excretion, and toxicity parameters helps to filter out compounds that are likely to fail in later stages of development. nih.gov For instance, adherence to Lipinski's Rule of Five is a common filter used to assess the drug-likeness of a compound. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov
In the context of pyrazolo[3,4-b]pyridine derivatives, computational studies have been employed to predict these properties. One such study analyzed 37 ligands and found that all screened hits from the ZINC database adhered to Lipinski's Rule of Five. nih.gov Notably, a hit ligand, ZINC000013331109, was identified as a promising candidate for Tropomyosin receptor kinase (TRK) inhibition and, importantly, was predicted to be non-hepatotoxic, a significant advantage over other high-scoring ligands. nih.gov
The following table summarizes key ADMET and drug-likeness parameters often evaluated for pyrazolo[3,4-b]pyrazine derivatives and their analogues.
| Parameter | Description | Favorable Range |
| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | < 5 |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O). | < 10 |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to cell permeability. | < 140 Ų |
| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | > -4 |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the blood-brain barrier. | Varies based on therapeutic target |
| CYP450 Inhibition | The potential to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions. | Non-inhibitor |
| Hepatotoxicity | The potential to cause liver damage. | Non-toxic |
| Mutagenicity | The potential to induce genetic mutations. | Non-mutagenic |
These computational predictions provide a valuable framework for prioritizing compounds for synthesis and further biological evaluation.
Rational Design and Synthesis of Novel Pyrazolo[3,4-b]pyrazine Analogues Based on SAR and Computational Insights
The integration of Structure-Activity Relationship (SAR) data and computational modeling is a powerful strategy for the rational design of novel and more potent analogues. By understanding the key structural features required for biological activity, medicinal chemists can make targeted modifications to the lead compound, this compound, to enhance its efficacy and selectivity.
Molecular docking studies, a key component of computational drug design, are used to predict the binding orientation of a ligand within the active site of a target protein. This information is invaluable for understanding the molecular basis of ligand-receptor interactions and for designing new molecules with improved binding affinity. For example, in the development of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, molecular docking revealed crucial hydrogen bond interactions between the ligand and specific amino acid residues in the TRK active site, such as Glu546, Met620, and Lys627. nih.gov The pyrazolo[3,4-b]pyridine scaffold itself was identified as a suitable hydrogen bond center, with the pyridine ring potentially forming π–π stacking interactions with Phe589. nih.gov
Based on these computational insights, novel analogues can be designed. For instance, a scaffold hopping strategy was employed to design and synthesize 38 new pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors. nih.gov This approach involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent moiety. The synthesized compounds exhibited nanomolar inhibitory activities against TRKA, validating the design strategy. nih.gov
The synthesis of these rationally designed analogues often involves multi-step procedures. A common synthetic route to the pyrazolo[3,4-b]pyridine core involves the cyclization of a 5-aminopyrazole derivative with a suitable β-dicarbonyl compound or its equivalent. mdpi.commdpi.com The substituents on both the pyrazole and the pyridine rings can be varied to explore the SAR and optimize the biological activity. For example, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as activators of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK). nih.gov The study found that an exposed pyrazole N-H and para substitution on a diphenyl group were essential for potent activation. nih.gov
Analytical and Spectroscopic Characterization Techniques in 3 Methyl 1h Pyrazolo 3,4 B Pyrazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Methyl-1H-pyrazolo[3,4-B]pyrazine, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and aromatic protons. Based on the analysis of related pyrazolo[3,4-b]pyridine derivatives, the methyl protons are anticipated to appear as a singlet in the upfield region of the spectrum. The aromatic protons on the pyrazine (B50134) ring would likely resonate at lower field, with their chemical shifts and coupling patterns providing insights into their specific positions on the heterocyclic ring system. For instance, in a related 1-methylpyrazolo[3,4-b]pyridin-4-one, the aromatic protons appear as doublets at approximately 7.21 ppm and 5.57 ppm ed.ac.uk.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon and the carbon atoms of the fused pyrazolo and pyrazine rings. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms within the rings and the methyl substituent. In related heterocyclic systems, the carbon atoms of the pyrazole (B372694) and pyridine (B92270) rings show resonances in the aromatic region of the spectrum ed.ac.uk. The methyl carbon would appear at a significantly higher field. The complete assignment of all carbon resonances can be achieved through two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.5 | ~15-25 |
| Pyrazine-H | ~8.0 - 8.5 | - |
| Pyrazine-H | ~8.0 - 8.5 | - |
| Pyrazole-C (quaternary) | - | ~140-150 |
| Pyrazole-C (quaternary) | - | ~130-140 |
| Pyrazine-C | - | ~145-155 |
| Pyrazine-C | - | ~145-155 |
| Pyrazine-C (fused) | - | ~125-135 |
| Pyrazole-C (fused) | - | ~125-135 |
Infrared (IR) Spectroscopy for Functional Group Analysis and Bonding Confirmation
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the methyl group and the aromatic rings, as well as the C=N and C=C stretching vibrations within the heterocyclic framework.
Key expected IR absorption bands include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching (methyl group): Expected to appear in the 2850-3000 cm⁻¹ range.
C=N and C=C stretching vibrations: These are characteristic of the aromatic rings and are expected in the 1400-1650 cm⁻¹ region.
N-H stretching: A broad band may be observed in the 3200-3600 cm⁻¹ region, corresponding to the N-H bond of the pyrazole ring.
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Studies on related diazine compounds, such as pyrazine and pyrimidine (B1678525), provide a basis for the assignment of vibrational bands in the IR spectrum ipb.ptresearchgate.netcore.ac.uk.
Interactive Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (pyrazole) | 3200-3600 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H (methyl) | 2850-3000 | Stretching |
| C=N / C=C (aromatic rings) | 1400-1650 | Stretching |
| C-H bend | 1350-1480 | Bending |
| Ring vibrations | < 1500 | Skeletal |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound (C₆H₆N₄), the expected molecular weight is approximately 134.14 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for heterocyclic compounds include the loss of HCN, N₂, or radicals from the substituent groups.
Potential fragmentation patterns for this compound could include:
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z [M-15]⁺.
Loss of hydrogen cyanide (HCN): Leading to a fragment at m/z [M-27]⁺.
Loss of nitrogen molecule (N₂): Producing a fragment at m/z [M-28]⁺.
Cleavage of the pyrazine ring: This can lead to a variety of smaller fragment ions.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Possible Neutral Loss |
| [C₆H₆N₄]⁺ (Molecular Ion) | 134 | - |
| [C₅H₃N₄]⁺ | 119 | •CH₃ |
| [C₅H₅N₂]⁺ | 107 | HCN |
| [C₆H₆N₂]⁺ | 106 | N₂ |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
While a crystal structure for this compound itself is not publicly available, studies on related pyrazolone derivatives and other fused heterocyclic systems provide valuable insights into the expected structural features ed.ac.uk. It is anticipated that the fused pyrazolo[3,4-b]pyrazine ring system would be largely planar. The methyl group would be attached to this planar core.
Future Directions and Translational Research in 3 Methyl 1h Pyrazolo 3,4 B Pyrazine Chemistry
Development of Next-Generation Therapeutics Based on the Pyrazolo[3,4-b]pyrazine Scaffold
The pyrazolo[3,4-b]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.gov Building upon this foundation, future therapeutic development is anticipated to focus on creating next-generation inhibitors with enhanced selectivity and potency. The core structure of pyrazolo[3,4-b]pyrazine serves as an effective mimic for the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding sites of various kinases. nih.gov
Researchers are actively exploring modifications to the 3-Methyl-1H-pyrazolo[3,4-b]pyrazine backbone to target specific kinases implicated in diseases such as cancer and inflammatory disorders. nih.govscirp.org Strategies include "scaffold hopping," where the pyrazolo[3,4-b]pyridine core is used to design novel inhibitors for targets like Tropomyosin receptor kinases (TRKs). rsc.orgnih.gov The pyrazolo portion of the molecule is particularly suitable as a hydrogen bond center, a key interaction in kinase binding. nih.gov
The development of these next-generation therapeutics will likely involve computational modeling and structure-based drug design to optimize interactions with target proteins. The goal is to create highly selective drugs that minimize off-target effects, a common challenge with kinase inhibitors. nih.gov
Exploration of New Biological Targets and Pathways for Therapeutic Intervention
While kinase inhibition remains a primary focus, the therapeutic potential of the pyrazolo[3,4-b]pyrazine scaffold extends to other biological targets and pathways. Recent studies have identified derivatives of this scaffold as potent inhibitors of other crucial cellular regulators.
One such target is the protein tyrosine phosphatase SHP2, where a 1H-pyrazolo[3,4-b]pyrazine derivative has been identified as a highly selective allosteric inhibitor. nih.govtandfonline.com This discovery opens up new avenues for treating cancers driven by mutations such as KRAS G12C, as SHP2 is a key signaling node in this pathway. nih.govtandfonline.com
Furthermore, compounds incorporating the pyrazolo[3,4-b]pyridine core have been investigated for a wide range of biological activities, including:
Antitumor agents nih.gov
Anti-inflammatory agents nih.gov
Nervous system agents nih.gov
Antiviral and antibacterial agents researchgate.net
Inhibitors of blood platelet aggregation researchgate.net
Future research will likely delve deeper into these and other potential applications, exploring the structure-activity relationships that govern the interaction of this compound derivatives with a diverse array of biological targets. The versatility of this scaffold suggests that it could be adapted to modulate various signaling pathways involved in a multitude of diseases.
Optimization of Synthetic Routes for Scalable and Sustainable Production
As promising therapeutic candidates based on the this compound scaffold emerge, the development of efficient, scalable, and sustainable synthetic routes becomes paramount. Current synthetic strategies often involve multi-step processes that may not be suitable for large-scale manufacturing.
Recent advancements in synthetic methodology offer promising solutions. Continuous flow manufacturing has been successfully applied to the synthesis of a key intermediate, 6-chloro-1H-pyrazolo[3,4-b]pyrazine, demonstrating a safer and more robust process on a multi-kilogram scale. acs.org This approach addresses safety concerns associated with the use of hazardous reagents like hydrazine (B178648) and the accumulation of energetic intermediates. acs.org
Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of related heterocyclic compounds. This includes the use of:
Catalyst-free multi-component reactions in water: This approach simplifies reaction conditions and reduces waste. eurekaselect.com
Recyclable nanocomposite catalysts: These catalysts offer high efficiency in aqueous media, promoting sustainability. springerprofessional.de
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov
Future efforts will focus on integrating these sustainable practices into the synthesis of this compound and its derivatives, ensuring that the production of these valuable compounds is both economically viable and environmentally responsible.
Challenges and Opportunities in Clinical Translation of Pyrazolo[3,4-b]pyrazine-Based Drug Candidates
The journey from a promising preclinical candidate to a clinically approved drug is fraught with challenges. For pyrazolo[3,4-b]pyrazine-based therapeutics, these hurdles are similar to those faced by other kinase inhibitors. A primary concern is the potential for off-target effects due to the conserved nature of the ATP-binding site across the kinome. nih.gov Achieving high selectivity remains a key objective to minimize adverse effects.
Another significant challenge is the development of drug resistance. nih.gov Cancer cells can acquire mutations in the target kinase that reduce the efficacy of the inhibitor. Strategies to overcome resistance include the development of next-generation inhibitors that can target these mutant forms or the use of combination therapies.
Despite these challenges, there are significant opportunities. The pyrazolo[3,4-b]pyridine scaffold has already yielded compounds that have entered clinical investigation. nih.gov The growing understanding of the molecular drivers of disease allows for more rational drug design and patient selection, increasing the likelihood of clinical success. The potential for these compounds to be used in combination with other therapies, such as immunotherapy, also presents a promising avenue for future clinical development. nih.gov
Interdisciplinary Research Opportunities in Material Science and Dye Chemistry
Beyond its therapeutic applications, the pyrazolo[3,4-b]pyrazine scaffold possesses photophysical properties that make it an attractive candidate for applications in material science and dye chemistry. The fused heterocyclic system can give rise to fluorescent compounds with potential uses as sensors and imaging agents.
For instance, pyrazolo[3,4-b]quinoline derivatives, which share a similar heterocyclic core, have been explored as emission materials in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The photophysical properties of these compounds can be tuned by modifying the substituents on the core structure.
Moreover, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit high and selective binding to β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com This suggests their potential application as fluorescent probes for disease diagnosis. mdpi.com The versatility of the scaffold also extends to its use in developing chemosensors and corrosion inhibitors. nih.gov
Future interdisciplinary research will likely focus on exploring the full potential of this compound and its analogues in these areas. By collaborating with material scientists and chemists, researchers can design and synthesize novel compounds with tailored optical and electronic properties for a wide range of applications, from bio-imaging to advanced materials.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-methyl-1H-pyrazolo[3,4-b]pyrazine derivatives?
- Methodology : A four-step synthesis starting from 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile is widely used. Key steps include cyclization with hydrazine and functionalization via N-arylidene carbohydrazides or heterocyclic moieties (e.g., 1,3,4-oxadiazoles) .
- Optimization : Substituted intermediates (e.g., methyl groups) improve yields; regioselective Suzuki coupling and microwave-assisted cyclization reduce side reactions .
Q. How can structural characterization be performed for this compound derivatives?
- Techniques : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry for functional group analysis. Single-crystal X-ray diffraction confirms planar pyrazolo[3,4-b]pyrazine cores and π-π stacking interactions (e.g., centroid distances of 3.43 Å) .
- Challenges : Substituent-induced steric effects may complicate spectral interpretation; use DFT calculations to validate electronic properties .
Q. What preliminary biological activities have been reported for these derivatives?
- Screening : Antimicrobial assays against S. aureus and C. albicans show MIC values of 8–32 µg/mL for select hydrazide and triazole derivatives. Streptomycin/clotrimazole are common positive controls .
- Limitations : Activity varies with substituent polarity; hydrophobic groups (e.g., phenyl) enhance membrane penetration but may reduce solubility .
Advanced Research Questions
Q. How do substituents influence the structure-activity relationship (SAR) in kinase inhibition?
- Case Study : this compound derivatives act as SGK1 inhibitors (IC₅₀ <15 nM at 10 µM ATP). The methyl group at position 3 enhances binding kinetics by stabilizing hydrogen bonds with hinge regions, while sulfonamide substituents improve ATP-competitive inhibition at 500 µM ATP .
- Contradictions : Unsubstituted analogs lose potency (IC₅₀ ~3–5 µM), highlighting the necessity of methyl for optimal protein-ligand interactions .
Q. What computational strategies are effective for predicting charge transfer and band gap properties?
- Approach : Density functional theory (DFT) and time-dependent DFT (TD-DFT) model intramolecular charge transfer (ICT) in donor-acceptor systems. For example, thieno[3,4-b]pyrazine analogs exhibit low band gaps (~1.2 eV) due to S···N noncovalent interactions and aromatic stabilization .
- Validation : AIM analysis identifies bond critical points (bcp) for S···N contacts, correlating with experimental conductivity in oligomers .
Q. How can contradictory data on pharmacokinetic (PK) and toxicological profiles be resolved?
- Example : PF-470, a 3-methyl derivative, showed robust mGluR5 inhibition in Parkinsonian primate models but failed clinical translation due to delayed hypersensitivity in 90-day NHP studies. Mechanistic studies linked immune-mediated toxicity to metabolite accumulation .
- Mitigation : Adjust substituents (e.g., pyridylmethoxy groups) to balance lipophilicity (LogD 2.0–2.7) and metabolic stability while retaining target affinity .
Methodological Challenges
Q. What strategies optimize regioselectivity in heterocyclic annulation reactions?
- Key Insight : Use Fischer carbene complexes to trap furo[3,4-b]pyrazine intermediates in one-pot syntheses. Temperature control (<5°C) during Grignard reactions prevents over-oxidation of methylketone precursors .
- Yield Improvement : Stille cross-coupling achieves >80% purity in oligothieno[3,4-b]pyrazines, with EDOT co-monomers enhancing planarity for photovoltaic applications .
Q. How are metabolic pathways and subcellular localization studied for these compounds?
- Techniques : Radiolabeled analogs track distribution in macrophages; LC-MS/MS identifies glucuronidation as a primary metabolic route. Subcellular targeting (e.g., mitochondria) is confirmed via confocal microscopy with organelle-specific dyes .
- Dosage Effects : Anti-necroptotic activity is dose-dependent (EC₅₀ ~10 µM), but toxicity emerges at >50 µM due to off-target ROS generation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
